molecular formula C22H24N2O5S B4647796 3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-2-(phenylsulfonyl)acrylonitrile

3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-2-(phenylsulfonyl)acrylonitrile

Cat. No. B4647796
M. Wt: 428.5 g/mol
InChI Key: DFAONKLIHDNREW-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-2-(phenylsulfonyl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound A" and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of compound A involves the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways. Compound A has been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of inflammation and cell survival. Inhibition of the PI3K/Akt/mTOR pathway has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-proliferative effects. In vitro studies have shown that compound A inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, compound A has been shown to inhibit angiogenesis by reducing the expression of VEGF and inhibiting the migration of endothelial cells. In cancer research, compound A has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound A in laboratory experiments is its specificity for certain signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways. This specificity allows for targeted inhibition of these pathways without affecting other signaling pathways. Additionally, compound A has been shown to have low toxicity in vitro and in vivo. However, one limitation of using compound A in laboratory experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on compound A. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to optimize the synthesis method of compound A to improve its yield and purity. Additionally, future research can focus on developing analogs of compound A with improved solubility and efficacy. Finally, further studies are needed to investigate the long-term toxicity and safety of compound A in vivo.
Conclusion:
Compound A is a promising chemical compound that has gained attention in scientific research for its potential therapeutic applications in various diseases. Its specificity for certain signaling pathways, low toxicity, and anti-inflammatory, anti-angiogenic, and anti-proliferative effects make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term toxicity and safety.

Scientific Research Applications

Compound A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular research, compound A has been shown to improve cardiac function and reduce myocardial infarction size.

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-27-21-8-7-18(16-22(21)29-14-11-24-9-12-28-13-10-24)15-20(17-23)30(25,26)19-5-3-2-4-6-19/h2-8,15-16H,9-14H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAONKLIHDNREW-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)OCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-2-(phenylsulfonyl)acrylonitrile
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3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-2-(phenylsulfonyl)acrylonitrile
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